molecular formula C19H16ClNO4 B2392144 Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923107-01-1

Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No. B2392144
CAS RN: 923107-01-1
M. Wt: 357.79
InChI Key: JHZMBHNCDKDVGP-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate” is likely to be an organic compound consisting of a benzofuran core, which is a type of heterocyclic compound . The benzofuran core is substituted with various functional groups including a chlorobenzamido group and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzofuran core, with the chlorobenzamido and carboxylate groups attached at the 5 and 2 positions, respectively . The 3 position of the benzofuran ring is substituted with a methyl group .

Scientific Research Applications

Photolysis and Chemical Transformations

Research into the photolysis of related compounds such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate reveals insights into chemical reactions under specific conditions, including the formation of ketenes and imino-carbenes, suggesting potential for investigation in synthetic chemistry applications (Ang & Prager, 1992) (Ang & Prager, 1992).

Antimicrobial and Antibacterial Studies

Studies on derivatives of similar compounds, such as Ethyl 2-amino-4-methylthiazole-5-carboxylate, show antimicrobial activities against various strains of bacteria and fungi, indicating the potential for these compounds in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Corrosion Inhibition

Research on pyranpyrazole derivatives, including compounds with structural similarities, highlights their effectiveness as corrosion inhibitors for mild steel, suggesting applications in industrial maintenance and protection processes (Dohare, Ansari, Quraishi, & Obot, 2017).

Chemical Synthesis and Modification

The synthesis and chemical modification of similar compounds offer insights into the versatility and potential applications of these chemicals in creating novel materials or compounds with specific desired properties, including the exploration of their pharmacological activities (Chapman, Clarke, Gore, & Sharma, 1971).

Mechanism of Action

Target of Action

The primary targets of Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate are cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation and transcription, making them important targets in cancer therapy.

Mode of Action

This compound interacts with its targets (CDK6 and CDK9) by inhibiting their activity

Biochemical Pathways

The inhibition of CDK6 and CDK9 affects the cell cycle and transcription pathways . This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the treatment of cancer. The downstream effects of these pathways include the death of cancer cells and the potential reduction of tumor growth.

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of CDK6 and CDK9, disruption of the cell cycle and transcription processes, and induction of apoptosis . These effects lead to the death of cancer cells and potentially reduce tumor growth.

properties

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)15-10-14(8-9-16(15)25-17)21-18(22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZMBHNCDKDVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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